(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
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Overview
Description
(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone is an organic compound that features a fluorophenyl group, a hydroxyphenyl group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a subject of interest in drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
- (4-bromophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
- (4-methylphenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone
Uniqueness
Compared to similar compounds, (4-fluorophenyl)(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}phenyl)methanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C20H14FNO2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-[3-[(4-hydroxyphenyl)methylideneamino]phenyl]methanone |
InChI |
InChI=1S/C20H14FNO2/c21-17-8-6-15(7-9-17)20(24)16-2-1-3-18(12-16)22-13-14-4-10-19(23)11-5-14/h1-13,23H |
InChI Key |
CNILOHBKECTIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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